molecular formula C26H26FNO9 B038242 2-FM-Daunorubicin CAS No. 118243-76-8

2-FM-Daunorubicin

Cat. No.: B038242
CAS No.: 118243-76-8
M. Wt: 515.5 g/mol
InChI Key: IAYLIZBFCRUAIZ-UHFFFAOYSA-N
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Description

2-FM-Daunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. This compound is designed to enhance the therapeutic efficacy and reduce the side effects associated with traditional daunorubicin. It is primarily used in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphoblastic leukemia.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-FM-Daunorubicin involves the modification of the daunorubicin molecule. One common method includes the introduction of a fluoromethyl group at a specific position on the daunorubicin structure. This process typically involves several steps:

    Protection of Functional Groups: Protecting groups are used to shield reactive sites on the daunorubicin molecule.

    Introduction of Fluoromethyl Group: A fluoromethylating agent is used to introduce the fluoromethyl group under controlled conditions.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions.

    Purification: Techniques such as crystallization, chromatography, and filtration are employed to purify the compound.

    Quality Control: Rigorous testing is conducted to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-FM-Daunorubicin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.

Scientific Research Applications

2-FM-Daunorubicin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorine substitution on anthracycline antibiotics.

    Biology: Investigated for its interactions with cellular components, such as DNA and proteins.

    Medicine: Explored for its potential to treat various cancers with reduced cardiotoxicity compared to traditional daunorubicin.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

2-FM-Daunorubicin exerts its effects through several mechanisms:

    DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.

    Topoisomerase II Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to cell death.

    Generation of Reactive Oxygen Species: The compound induces the formation of reactive oxygen species, causing oxidative damage to cellular components.

Comparison with Similar Compounds

    Daunorubicin: The parent compound, widely used in chemotherapy.

    Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different side effect profile.

    Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.

    Idarubicin: A more lipophilic anthracycline with enhanced cellular uptake.

Uniqueness of 2-FM-Daunorubicin: this compound is unique due to the presence of the fluoromethyl group, which enhances its pharmacokinetic properties and reduces its cardiotoxicity compared to other anthracyclines. This modification allows for more effective treatment of leukemia with fewer side effects.

Properties

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2-fluoro-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO9/c1-9-21(30)15(28)6-17(36-9)37-16-8-26(35,10(2)29)7-14-18(16)25(34)20-19(24(14)33)23(32)13-5-11(27)3-4-12(13)22(20)31/h3-5,9,15-17,21,30,33-35H,6-8,28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYLIZBFCRUAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC(=C5)F)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922643
Record name 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118243-76-8
Record name 2-Fluoro-4-demethoxydaunomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118243768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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